molecular formula C12H15NO B182388 N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 50878-03-0

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No. B182388
CAS RN: 50878-03-0
M. Wt: 189.25 g/mol
InChI Key: QJEVQGGWBHGIBZ-UHFFFAOYSA-N
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Description

“N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the CAS Number: 50878-03-0 . It has a molecular weight of 189.26 . The IUPAC name for this compound is N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Synthesis of Haloindanones and Halotetralones : N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is used in the regioselective oxidation and acidic hydrolysis process to produce amino ketones, which are further converted to 7-haloindanone or 8-halotetralone. These compounds have significance in organic synthesis and chemical research (Nguyen et al., 2003).

  • Cytotoxicity and Molecular Structure Studies : A derivative of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, specifically N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, has been studied for its cytotoxicity against oligodendrocytes and its redox profile. The compound's molecular structure is stabilized by various noncovalent interactions, making it a subject of interest in crystallography and molecular chemistry (Gouda et al., 2022).

  • Antioxidant and Tumor Inhibitory Activity : Various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene have shown significant antioxidant and tumor inhibitory activities, particularly against liver cancer cells. These findings highlight the potential therapeutic applications of such compounds in cancer treatment (Hamdy et al., 2013).

  • Anticancer Agent Development : Some derivatives of this compound have been synthesized and investigated for their cytotoxic effects on various cancer cell lines. These studies are crucial for the development of new anticancer agents (Altıntop et al., 2018).

  • Effects on Macrophage Cell Activity : Certain derivatives of this compound have been shown to affect the proliferation and nitric oxide production in lipopolysaccharide-activated macrophage cells, indicating potential applications in immunology and inflammation research (Gurkan et al., 2011).

  • Analgesic Activity : Acetamide derivatives, including those related to this compound, have been synthesized and evaluated for their potential analgesic properties, which are relevant in pain management and pharmaceutical research (Kaplancıklı et al., 2012).

  • Synthesis of Silicon-Based Drugs : this compound derivatives have been utilized in the synthesis of silicon-based drugs, demonstrating the compound's versatility in drug development (Büttner et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEVQGGWBHGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305972
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

50878-03-0
Record name 50878-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-nitro-3,4-dihydro-1(2H)-naphthalenone (1.67 g, 8.7 mmol) in EtOAc/EtOH (1:1, 150 mL), water (15 mL) and cHCl (2 mL) with Pd/C (5%, 500 mg) was stirred vigorously under H2 (60 psi) for 16 h. The suspension was filtered through Celite, washed with EtOH (4×10 mL) and the organic solvent evaporated. The aqueous residue was partitioned between DCM and dilute aqueous NH3 solution and the organic fraction dried and the solvent evaporated. The residue was dissolved in dioxane (20 mL), and AcO (1.8 mL, 19.2 mmol) was added dropwise to the solution at 0° C. The solution was stirred at 20° C. for 16 h, diluted with water (50 mL), and partitioned between EtOAc and dilute aqueous NH3 solution. The organic fraction was washed with water (3×20 mL), dried and the solvent evaporated to give N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide 166 (1.57 g, 95%) as a white solid: 1H NMR δ 7.18-7.25 (m, 2H, H-1, NH), 7.15 (dd, J=8.2, 2.1 Hz, 1H, H-3), 7.00 (d, J=8.2 Hz, 1H, H-4), 2.69-2.77 (m, 4H, 2×CH2), 2.15 (s, 3H, CH3), 1.74-1.80 (m, 4H, 2×CH2). The procedure was repeated a number of times to give N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide 166 (10.21 g, 88% overall).
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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